4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine” is a complex organic compound. It contains a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for this compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It contains a trifluoromethyl group and a pyridine ring, which are thought to contribute to its unique physical and chemical properties .
Scientific Research Applications
Catalytic Applications and Organic Synthesis
Sulfonamides as Novel Terminators of Cationic Cyclisations : Research by Haskins and Knight (2002) demonstrates the utility of sulfonamides in terminating cationic cyclisations, leading to efficient formation of polycyclic systems. This study underscores the potential of sulfonamide functionalities (akin to those in the given compound) in synthesizing complex organic structures, which are foundational in drug discovery and material science Haskins & Knight, 2002.
Antibacterial Applications
Synthesis and Antibacterial Evaluation of Oxadiazolyl Sulfonyl Benzyl Sulfides : The work by Aziz‐ur‐Rehman et al. (2017) explores the synthesis of oxadiazole derivatives featuring sulfonyl and piperidine functionalities, highlighting their significant antibacterial properties. This indicates the potential antimicrobial applications of compounds bearing similar sulfonyl and piperidine groups, suggesting a route for developing new antibacterial agents Aziz‐ur‐Rehman et al., 2017.
Photoluminescence and Sensor Applications
High Photoluminescent TPA and the Ratiometric Sensor for Free Chlorine : Fang et al. (2017) introduce a method to synthesize thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPA) with bright blue photoluminescence properties. The study suggests that compounds with pyridine moieties (similar to the query compound) may possess unique photoluminescent properties, enabling applications in sensors and optical materials Fang et al., 2017.
Material Science Applications
Synthesis of Functionalized Pyridines by Substitution : Schmidt et al. (2006) discuss the synthesis of functionalized pyridines, which are crucial in material science for developing new polymers, coatings, and electronic materials. This research illustrates the versatility of pyridine derivatives in material science, particularly in creating compounds with tailored properties for specific applications Schmidt et al., 2006.
Advanced Chemical Synthesis
Double Reduction of Cyclic Aromatic Sulfonamides : Evans et al. (2005) showcase a method for synthesizing 2- and 3-aryl-substituted cyclic amines via the double reduction of bicyclic aromatic sulfonamides. This process highlights the potential of utilizing sulfonamide and aromatic compounds in advanced organic synthesis, offering pathways to novel chemical entities with complex structures and functionalities Evans et al., 2005.
Properties
IUPAC Name |
3-chloro-2-[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N4O3S/c22-19-12-15(21(23,24)25)13-27-20(19)32-17-5-8-28(9-6-17)16-3-10-29(11-4-16)33(30,31)18-2-1-7-26-14-18/h1-2,7,12-14,16-17H,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAIADYZPETDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.